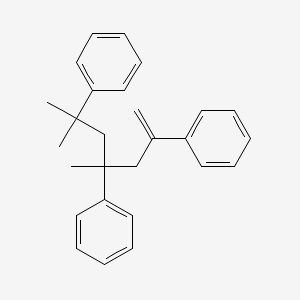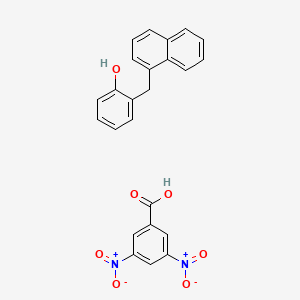![molecular formula C11H22O3 B14530651 4-[(Hexyloxy)methoxy]but-2-en-1-ol CAS No. 62585-58-4](/img/structure/B14530651.png)
4-[(Hexyloxy)methoxy]but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Hexyloxy)methoxy]but-2-en-1-ol is an organic compound with the molecular formula C11H22O3 It is characterized by the presence of a hexyl group attached to a methoxy group, which is further connected to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexyloxy)methoxy]but-2-en-1-ol typically involves the reaction of hexanol with methoxybutenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities. Quality control measures are implemented to maintain the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Hexyloxy)methoxy]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
4-[(Hexyloxy)methoxy]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Hexyloxy)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methoxy)methoxy]but-2-en-1-ol
- 4-[(Ethoxy)methoxy]but-2-en-1-ol
- 4-[(Butoxy)methoxy]but-2-en-1-ol
Uniqueness
4-[(Hexyloxy)methoxy]but-2-en-1-ol is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62585-58-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-(hexoxymethoxy)but-2-en-1-ol |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-6-9-13-11-14-10-7-5-8-12/h5,7,12H,2-4,6,8-11H2,1H3 |
InChI Key |
JVYNWADDSMKDQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCOCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B14530582.png)
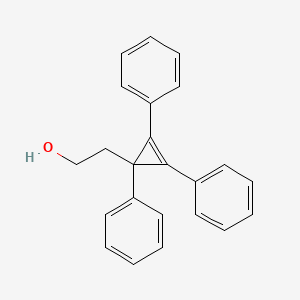
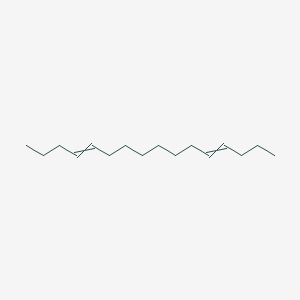
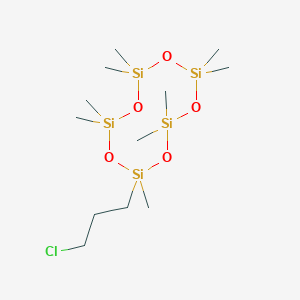
![2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14530609.png)
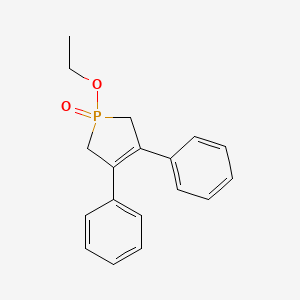
![3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14530626.png)
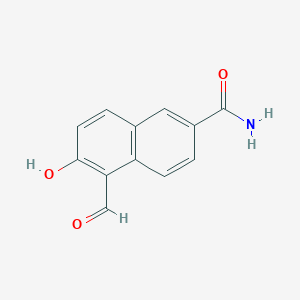
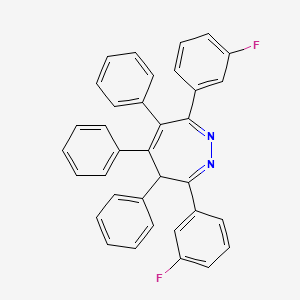
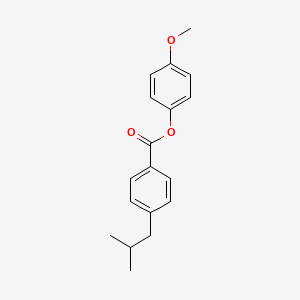
![5-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14530644.png)
